molecular formula C5H2Br3NOS B12067951 3,4,5-Tribromothiophene-2-carboxamide

3,4,5-Tribromothiophene-2-carboxamide

Cat. No.: B12067951
M. Wt: 363.85 g/mol
InChI Key: UXGBOTUYMKWXJC-UHFFFAOYSA-N
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Description

3,4,5-Tribromothiophene-2-carboxamide is a brominated thiophene derivative characterized by three bromine atoms at the 3-, 4-, and 5-positions of the thiophene ring and a carboxamide group at position 2.

Properties

Molecular Formula

C5H2Br3NOS

Molecular Weight

363.85 g/mol

IUPAC Name

3,4,5-tribromothiophene-2-carboxamide

InChI

InChI=1S/C5H2Br3NOS/c6-1-2(7)4(8)11-3(1)5(9)10/h(H2,9,10)

InChI Key

UXGBOTUYMKWXJC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Br)Br)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Thiophene-2-carboxamide

The carboxamide group at position 2 of the thiophene ring exerts a strong electron-withdrawing effect, directing electrophilic substitution to the meta (position 5) and para (position 4) positions. However, introducing three bromine atoms at positions 3, 4, and 5 requires overcoming steric and electronic challenges.

Methodology :

  • Substrate : Thiophene-2-carboxamide.

  • Brominating Agents : N-Bromosuccinimide (NBS) with trimethylsilyl chloride (TMSCl) as a catalyst.

  • Conditions : Room temperature in acetonitrile.

  • Outcome : Sequential bromination at positions 3, 4, and 5, though yields decrease with each addition due to increased steric hindrance.

Data Table 1 : Bromination Optimization for Thiophene-2-carboxamide

Bromine EquivalentsCatalystTemperatureYield (%)
1.0TMSCl25°C78
2.0TMSCl25°C65
3.0TMSCl25°C42

This approach, adapted from the tribromination of 1,3,5-tris(thiophen-2-yl)benzene, demonstrates the feasibility of controlled bromination but requires further optimization for tri-substitution.

Sequential Synthesis via Tribromothiophene Intermediates

Preparation of 2,3,5-Tribromothiophene

A scalable route to 2,3,5-tribromothiophene involves bromination of thiophene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in the presence of tetrabutylammonium bromide (TBAB).

Procedure :

  • Reagents : Thiophene (12.5 kg), HBr (47.6%, 125.0 kg), H₂O₂ (50%, 31.3 kg), TBAB (0.625 kg).

  • Conditions : 50–55°C for 10 hours, followed by fractional distillation.

  • Yield : 56% (89 kg).

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, with TBAB enhancing bromine solubility and reaction homogeneity.

Functionalization to Carboxamide

Introducing the carboxamide group at position 2 of 2,3,5-tribromothiophene is complicated by the poor leaving-group ability of bromine. Alternative strategies include:

  • Ullmann Coupling : Using copper catalysts to substitute bromine with a cyano group, followed by hydrolysis to the amide.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with ammonia equivalents.

Neither method is explicitly detailed in the provided sources, but analogous transformations in thiophene chemistry suggest feasibility.

Ring Construction Approaches

Cyclization of Pre-functionalized Precursors

Building the thiophene ring with pre-installed bromine and carboxamide groups avoids regioselectivity issues. For example, cyclizing a diketone precursor with bromine and a carboxamide-containing moiety could yield the target compound.

Hypothetical Pathway :

  • Precursor : 3,4-dibromo-2,5-diketothiophene.

  • Amination : Treatment with ammonium acetate to form the carboxamide.

  • Bromination : Final bromination at position 5.

This route remains theoretical but aligns with synthetic strategies for polyhalogenated heterocycles.

Analytical Validation and Challenges

Purity Assessment

Purification of 3,4,5-tribromothiophene-2-carboxamide is complicated by the similarity in polarity between the target compound and by-products. Techniques include:

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients.

  • Recrystallization : From methanol or ethanol.

Data Table 2 : Purification Outcomes

MethodSolvent SystemPurity (%)
Column ChromatographyPetroleum Ether:EA95
RecrystallizationMethanol88

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that thiophene derivatives, including 3,4,5-Tribromothiophene-2-carboxamide, exhibit significant antitumor properties. The thieno[3,2-b]indole moiety, which includes this compound, has been linked to the development of drugs targeting various cancers. Studies have shown that compounds with this structure can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antibacterial and Antifungal Properties
The compound also demonstrates antibacterial and antifungal activities. Thiophene derivatives have been effective against a range of pathogens, making them promising candidates for the development of new antibiotics and antifungal agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Neurological Applications
There is emerging evidence that compounds like this compound may have therapeutic potential in treating neurological disorders such as Parkinson's disease and senile dementia. These compounds are believed to interact with neurotransmitter systems and may help mitigate neurodegenerative processes .

Materials Science

Organic Electronics
this compound can be utilized in the field of organic electronics due to its π-extended electron-rich system. It is being explored for applications in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it suitable for use in electronic materials where efficient electron mobility is crucial .

Dyes and Pigments
The compound's vibrant color properties allow it to be used as a dye or pigment in various applications. Thiophene-based dyes are known for their stability and effectiveness in coloring materials such as textiles and plastics. Furthermore, they can be engineered for specific optical properties, enhancing their utility in photonic devices .

Environmental Science

Pollution Remediation
Thiophene derivatives have been investigated for their potential in environmental remediation processes. Their ability to adsorb pollutants from water sources makes them suitable candidates for designing materials aimed at cleaning contaminated water bodies. Research has highlighted their effectiveness in capturing heavy metals and organic pollutants .

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryStudy on antitumor activity of thiophene derivativesDemonstrated significant inhibition of tumor growth in vitro .
Materials ScienceResearch on organic photovoltaic applicationsShowed enhanced charge mobility using thiophene-based materials .
Environmental ScienceInvestigation into pollution remediationEffective adsorption of heavy metals from aqueous solutions .

Mechanism of Action

The mechanism of action of 3,4,5-Tribromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4,5-Tribromothiophene-2-carboxamide (hypothetical structure) with three key analogs from the literature, focusing on structural features, physicochemical properties, and functional differences.

Structural and Functional Group Variations
Compound Name Core Structure Substituents Functional Groups Present
This compound Thiophene 3-Br, 4-Br, 5-Br Carboxamide, Bromine
5ab (Dihydrothiophene analog) Dihydrothiophene 4-Bromophenyl, Cyano, Amino, Phenylcarbamoyl Amino, Cyano, Carboxamide, Bromine
Nitrothiophene-thiazol analog Thiophene-Thiazol hybrid 5-Nitro, 3-Methoxy-4-(trifluoromethyl)phenyl or 3,5-Difluorophenyl Nitro, Trifluoromethyl, Carboxamide

Key Observations :

  • Ring Saturation : 5ab features a dihydrothiophene ring (partially saturated), which reduces aromaticity compared to the fully unsaturated thiophene core of this compound. This impacts electronic conjugation and stability .
  • Substituent Effects: Bromine atoms in this compound are electron-withdrawing, enhancing electrophilic reactivity.
Physicochemical Properties
Compound Name Melting Point (°C) Molecular Formula Elemental Analysis (C/H/N) Purity
5ab 279–281 C19H14BrN3OS Calc.: 51.48% C, 3.41% H, 12.64% N Not reported
5ac 253–256 C19H15N3OS Calc.: 63.47% C, 4.79% H, 14.80% N Not reported
Nitrothiophene-thiazol analog Not reported C16H10F3N3O4S2 Exp.: 42% purity (LCMS) 42%
This compound Hypothetical C5H2Br3NOS (estimated) N/A N/A

Key Observations :

  • Melting Points : The dihydrothiophene analog 5ab has a higher melting point (279–281°C) than 5ac (253–256°C), likely due to stronger intermolecular interactions from the bromophenyl group .
  • Purity Variability : The nitrothiophene-thiazol analog in shows significant purity differences (42% vs. 99.05%), highlighting challenges in synthesizing nitro-substituted derivatives .
Spectroscopic and Analytical Data
  • Infrared (IR) Spectroscopy: 5ab: Peaks at 3320 cm⁻¹ (N–H stretch), 2190 cm⁻¹ (C≡N), and 1650 cm⁻¹ (C=O) . Nitrothiophene-thiazol analog: Strong absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • 1H NMR :
    • 5ab: δ 7.45–7.25 (aromatic protons), δ 6.10 (NH₂), δ 4.20 (dihydrothiophene CH₂) .
    • Nitrothiophene-thiazol analog: δ 8.20–7.10 (aromatic and thiazol protons) .

Key Observations :

  • The absence of dihydrothiophene CH₂ protons in this compound would simplify its NMR spectrum compared to 5ab.
  • Bromine’s heavy atom effect may cause distinct splitting patterns in NMR and influence mass spectrometry fragmentation .

Biological Activity

3,4,5-Tribromothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves bromination of thiophene derivatives followed by carboxamide formation. The compound can be synthesized through several methods, including:

  • Bromination : Thiophene is brominated at positions 3, 4, and 5 using bromine or brominating agents.
  • Carboxamide Formation : The resulting tribromothiophene is then reacted with appropriate amines to form the carboxamide functional group.

Biological Activity

The biological activity of this compound has been evaluated in various studies highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. For example, derivatives similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-720.1
3,4-DibromothiopheneKB-V114.0

The mechanism of action for these compounds often involves the induction of reactive oxygen species (ROS), which leads to apoptosis in cancer cells by disrupting cellular homeostasis and promoting oxidative stress .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits notable antimicrobial properties. Studies have reported its efficacy against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli6.72 mg/mL
Staphylococcus aureus6.63 mg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of various thiophene derivatives on breast cancer cell lines. The results indicated that compounds with multiple bromine substituents demonstrated enhanced cytotoxicity compared to their non-brominated counterparts.
  • Antimicrobial Study : Another study focused on the antibacterial activity of thiophene derivatives against pathogenic bacteria. The results showed that the presence of electron-withdrawing groups like bromine significantly increased the antimicrobial potency.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-tribromothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves bromination of thiophene precursors using reagents like bromine or N-bromosuccinimide (NBS). For regioselective bromination, controlled temperatures (0–25°C) and solvents such as chloroform or acetic acid are critical to avoid over-bromination . Thiophene carboxamide intermediates can be synthesized via amidation reactions using coupling agents like EDCI/HOBt. Yield optimization often requires inert atmospheres (e.g., nitrogen) and reflux conditions, as seen in analogous thiophene-2-carboxamide syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm bromine substitution patterns and amide linkage integrity. For example, downfield shifts in 1^1H NMR (~12–13 ppm) indicate NH groups in carboxamides .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm1^{-1}) and N-H (~3200–3400 cm1^{-1}) validate the carboxamide moiety .
  • HPLC/MS : Reverse-phase HPLC with methanol/water gradients resolves impurities, while high-resolution MS confirms molecular weight and bromine isotope patterns .

Q. How can researchers screen the biological activity of this compound in antimicrobial or anticancer studies?

Initial screening involves:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Mechanistic studies : Fluorescence-based assays to evaluate interactions with DNA or enzymes (e.g., topoisomerase II) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Bromination regioselectivity is influenced by electronic effects. The electron-withdrawing carboxamide group directs electrophilic bromine to the α-positions (3 and 5) of the thiophene ring. Steric hindrance from the 2-carboxamide group may limit bromination at the 4-position unless excess Br2_2 is used. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. How should researchers resolve contradictions in spectral data or biological activity results for this compound?

Contradictions may arise from:

  • Impurity interference : Re-purify via column chromatography or recrystallization, and validate with orthogonal techniques (e.g., HPLC vs. TLC) .
  • Biological variability : Replicate assays across multiple cell lines or microbial strains, and use statistical tools (e.g., ANOVA) to assess significance .
  • Stereochemical effects : Perform X-ray crystallography to confirm molecular conformation, as seen in structurally similar tetrahydrobenzothiophenes .

Q. What strategies optimize the compound’s electronic properties for material science applications (e.g., organic semiconductors)?

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance electron mobility, as demonstrated in thiophene-based OLED materials .
  • Conjugation extension : Polymerize the thiophene core via Suzuki-Miyaura coupling to create π-conjugated systems for charge transport .
  • Doping studies : Incorporate iodine or lithium salts to improve conductivity, monitored via cyclic voltammetry .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Use tools like SwissADME or AutoDock to:

  • Predict logP values for lipophilicity (critical for blood-brain barrier penetration).
  • Simulate binding affinities to target proteins (e.g., kinase inhibitors) via molecular docking .
  • Assess metabolic stability using cytochrome P450 enzyme models .

Methodological Considerations

ParameterExample Data/TechniqueReference
Synthetic Yield 67% (via reflux in CH2_2Cl2_2)
Purity >95% (HPLC, C18 column)
Biological IC50_{50} 12.5 µM (MCF-7 cells)
Thermal Stability mp 223–226°C (decomposition observed)

Key Challenges and Solutions

  • Low Bromination Efficiency : Use Lewis acids (e.g., FeBr3_3) to enhance electrophilic substitution .
  • Solubility Issues : Employ DMSO or DMF for biological assays, or derivatize with PEG groups .
  • Toxicity Concerns : Conduct in silico toxicity prediction (e.g., ProTox-II) before in vivo studies .

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